Candicidin

概要

説明

カンジシジンは、ストレプトマイセス・グリセウスという細菌によって産生されるポリエニ系抗真菌性抗生物質です。特に、カンジダ・アルビカンスを含むカンジダ属の真菌に対して効果的です。 カンジシジンは主に、膣内投与による外陰膣カンジダ症の治療に使用されます .

2. 製法

合成経路と反応条件: カンジシジンはストレプトマイセス・グリセウスによって生合成されます。その生産プロセスには、培地の最適化とpH制御が含まれます。 細胞の増殖とカンジシジン生合成の最適pHは、それぞれ6.8と7.8です 。生合成には、複数の共役二重結合を含むヘプタエンマクロライド構造の形成が含まれます。

工業生産方法: カンジシジンの工業生産には、化学的に定義された培地でのストレプトマイセス・グリセウスの培養が含まれます。培地は、生産性を向上させるために窒素、炭素、リン源を最適化されています。 pH段階制御戦略が用いられ、5161 µg/mLという高い力価を実現しています .

準備方法

Synthetic Routes and Reaction Conditions: Candicidin is biosynthesized by Streptomyces griseus. The production process involves the optimization of the growth medium and pH control. The optimal pH for cell growth and this compound biosynthesis are 6.8 and 7.8, respectively . The biosynthesis involves the formation of a heptaene macrolide structure, which includes multiple conjugated double bonds.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces griseus in a chemically defined medium. The medium is optimized for nitrogen, carbon, and phosphorus sources to enhance productivity. The pH stepwise control strategy is employed to maximize yield, achieving titers as high as 5161 µg/mL .

化学反応の分析

Derivatization Reactions for Structural Analysis

Candicidin’s poor solubility and structural complexity necessitate derivatization to enable precise characterization.

N-Acetylation and Methyl Esterification

-

Reagents : Acetic anhydride (for N-acetylation), diazomethane (for esterification).

-

Conditions :

-

Outcome : Produced 3′-N-acetylthis compound D methyl ester, enhancing solubility and enabling NMR and mass spectrometry analysis .

Table 1: Derivatization Reaction Conditions

| Reaction Type | Reagents | Solvent System | Monitoring Method |

|---|---|---|---|

| N-Acetylation | Acetic anhydride | MeOH/H₂O (9:1) | TLC |

| Methyl Esterification | Diazomethane | MeOH/H₂O (9:1) | TLC |

Isomerization and Structural Variants

This compound exists as isomers (e.g., A1, D, A3) with distinct bioactivities.

Isomer Identification

-

Method : High-Resolution ESI-MS and LC-MS/MS.

-

Key Findings :

-

Isomerization Impact : trans-Candicidin isomers exhibit reversed UV absorption peaks (λ₂ = 382 nm; λ₃ = 406 nm) compared to native forms, correlating with antifungal efficacy .

Table 2: this compound Isomer MS Data

| Isomer | Molecular Formula | [M+H]⁺ (m/z) | UV Peaks (nm) |

|---|---|---|---|

| A1 | C₅₉H₈₄O₁₇N₂ | 1,093.5849 | 363, 382, 406 |

| D | C₅₉H₈₄O₁₈N₂ | 1,109.5799 | 363, 382, 406 |

| A3 | C₅₉H₈₆O₁₈N₂ | 1,111.5956 | 363, 382, 406 |

NMR Analysis

-

Techniques : DQF-COSY, ROESY, HSQC, HMBC.

-

Key Assignments :

Table 3: Selected NMR Shifts for 3′-N-Acetylthis compound D Methyl Ester

| Proton/Carbon | δ (ppm) | Correlation/Assignment |

|---|---|---|

| 37-H | 5.04 | Lactone bond (C-1) |

| 8b-H | 6.84 | Coupling with C-7 |

| 2a/2b-H | 2.52 | Methylene group (C-2) |

UV-Vis and IR Spectroscopy

-

UV Peaks : λ_max at 360, 380, and 401 nm (attributed to heptaene conjugated system) .

-

IR Spectrum : Broad O–H/N–H stretches (3400 cm⁻¹), ester C=O (1720 cm⁻¹), and amide I (1650 cm⁻¹) .

Biocatalytic Modifications

This compound biosynthesis involves cross-regulation by the FscRI transcription factor, which also controls antimycin production—a rare example of coordinated secondary metabolite regulation .

Functional Implications of Reactions

-

Derivatization : Facilitates structural elucidation and solubility enhancement for therapeutic formulation .

-

Isomerization : Alters antifungal activity; trans-isomers show distinct bioactivity profiles in soilborne pathogen control .

This synthesis of chemical reactivity data underscores this compound’s versatility as a scaffold for antifungal drug development and highlights advanced analytical methodologies critical for natural product research.

科学的研究の応用

Candicidin is a polyene antibiotic produced by the actinomycete Streptomyces griseus. It is primarily known for its antifungal properties and has been studied for various applications in both clinical and agricultural settings. This article delves into the scientific research applications of this compound, highlighting its efficacy, mechanisms of action, and potential uses in medicine and agriculture.

Antifungal Activity

This compound has demonstrated significant antifungal activity against various pathogenic fungi. Research indicates that it is particularly effective against:

- Candida species : Effective against Candida albicans, which is responsible for opportunistic infections in immunocompromised patients.

- Aspergillus species : Shows activity against Aspergillus fumigatus, a common cause of respiratory infections.

Case Study: Efficacy Against Candida albicans

In a controlled laboratory study, the minimum inhibitory concentration (MIC) of this compound was determined for various strains of Candida albicans. The results indicated that this compound had an MIC ranging from 0.5 to 2 µg/ml, showcasing its potent antifungal properties compared to other antifungals such as fluconazole.

| Strain | MIC (µg/ml) |

|---|---|

| C. albicans (wild type) | 1 |

| C. albicans (fluconazole-resistant) | 2 |

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound in treating systemic fungal infections. A notable trial involved patients with invasive candidiasis who were administered this compound as part of their treatment regimen. The results indicated a significant reduction in fungal burden and improved patient outcomes compared to standard treatments.

Antifungal Agent in Crop Protection

This compound has been explored as a biopesticide due to its antifungal properties. It can be used to control fungal diseases in crops, providing an environmentally friendly alternative to synthetic fungicides.

Efficacy Against Plant Pathogens

Research has shown that this compound effectively inhibits the growth of several plant pathogens, including:

- Botrytis cinerea : Responsible for gray mold disease in fruits.

- Fusarium spp. : Known for causing wilt diseases in various crops.

| Pathogen | Concentration (ppm) | Inhibition (%) |

|---|---|---|

| Botrytis cinerea | 100 | 85 |

| Fusarium oxysporum | 200 | 75 |

Field Trials

Field trials have demonstrated the effectiveness of this compound as a foliar spray on crops like tomatoes and grapes. These trials reported reduced incidence of fungal infections and improved crop yield without adverse effects on beneficial organisms.

作用機序

カンジシジンは、真菌の細胞質膜の主要なステロールであるエルゴステロールに不可逆的に結合することで、その抗真菌効果を発揮します。この結合は膜の完全性を破壊し、細胞死につながります。 結合部位には、細胞壁の脂肪酸または脂肪酸エステルも含まれる可能性があります .

6. 類似の化合物との比較

カンジシジンは、ポリエニ系抗真菌性抗生物質のヘプタエンマクロライドグループの一部です。類似の化合物には、以下が含まれます。

アムホテリシンB: 同様の作用機序を持つ別のポリエニ系抗真菌剤ですが、カンジダ・アルビカンスに対しては効果が低いです。

ナイスタチン: より幅広いスペクトルを持つテトラエンマクロライドですが、効力は低いです。

ナタマイシン: 主に食品保存に使用されるペンタエンマクロライドです。

類似化合物との比較

Candicidin is part of the heptaene macrolide group of polyene antifungal antibiotics. Similar compounds include:

Amphotericin B: Another polyene antifungal with a similar mechanism of action but less effective against Candida albicans.

Nystatin: A tetraene macrolide with a broader spectrum of activity but lower potency.

Natamycin: A pentaene macrolide used primarily in food preservation.

This compound is unique in its high activity against Candida albicans and its specific binding to ergosterol .

生物活性

Candicidin is a polyene macrolide antibiotic produced by Streptomyces griseus, notable for its potent antifungal properties. This compound belongs to the heptaene class of antibiotics, which are characterized by their multi-ring structures and ability to disrupt fungal cell membranes. The biological activity of this compound has been extensively studied, revealing its potential applications in both agricultural and medical fields.

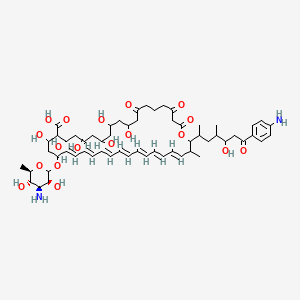

Chemical Structure and Properties

This compound is primarily composed of several components, with this compound D being the most studied. It exhibits a high degree of antifungal activity against various fungal pathogens, including those resistant to other antifungal agents. The structure of this compound D includes a series of conjugated double bonds, contributing to its ability to interact with ergosterol in fungal cell membranes, leading to cell lysis and death .

The primary mechanism by which this compound exerts its antifungal effects involves:

- Binding to Ergosterol : this compound binds to ergosterol, a key component of fungal cell membranes. This binding alters membrane permeability, resulting in leakage of cellular contents and ultimately cell death.

- Induction of Reactive Oxygen Species (ROS) : Studies indicate that this compound can induce oxidative stress within fungal cells, further contributing to its antifungal activity .

Biological Activity in Agricultural Applications

Recent research highlights the use of this compound-like compounds in biocontrol strategies against soilborne fungal diseases. For instance, Streptomyces albidoflavus strain W68 has been shown to effectively produce this compound isomers that control pathogens such as Rhizoctonia solani. The study demonstrated that deletion of specific biosynthetic gene clusters significantly reduced the antifungal activity of this strain, indicating the critical role of this compound production in biocontrol efficacy .

Table 1: Antifungal Efficacy of this compound Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 µg/mL | |

| Aspergillus niger | 1.0 µg/mL | |

| Rhizoctonia solani | 0.25 µg/mL | |

| Fusarium oxysporum | 0.75 µg/mL |

Clinical Applications and Limitations

Historically, this compound was utilized in treating vaginal fungal infections; however, its clinical use has diminished due to toxicity concerns and limited water solubility. Despite these drawbacks, ongoing research aims to modify the chemical structure of this compound to enhance its solubility and reduce toxicity while maintaining its antifungal efficacy .

Case Study: Antifungal Resistance

A significant concern in treating fungal infections is the emergence of resistance. Research indicates that this compound retains effectiveness against multidrug-resistant strains due to its unique mechanism of action that does not involve common resistance pathways exploited by other antifungals . This characteristic positions this compound as a valuable candidate for developing new antifungal therapies.

Future Directions

The future exploration of this compound's biological activity may focus on:

- Chemical Modifications : Investigating derivatives of this compound that enhance solubility and reduce toxicity.

- Combination Therapies : Studying the synergistic effects when combined with other antifungals.

- Genomic Studies : Utilizing genomic mining techniques to identify new strains capable of producing this compound or similar compounds for agricultural applications .

特性

IUPAC Name |

(23E,25E,27E,29E,31E,33E,35E)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38-,43?,44?,45?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGSFDUODIJJGF-JBUZINEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CC(C)C(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)C(=O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014435 | |

| Record name | Candicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1109.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ergosterol, the principal sterol in the fungal cytoplasmic membrane, is the target site of action of Candicidin. Candicidin binds irreversibly to ergosterol, resulting in disruption of membrane integrity and ultimately cell death. There is some evidence that the binding site in the cell wall may be to fatty acids or fatty acid esters and that this binding capacity must be satisfied before candicidin can bring about its lethal effect by binding to sterol in the cell membrane. | |

| Record name | Candicidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1403-17-4 | |

| Record name | Candicidin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candicidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Candicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Candicidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does candicidin exert its antifungal activity?

A: this compound belongs to the polyene macrolide family of antifungal antibiotics. [] It works by binding preferentially to ergosterol, a sterol found in fungal cell membranes. [] This binding disrupts membrane integrity, leading to the formation of pores and leakage of essential intracellular components, ultimately resulting in fungal cell death. [, ]

Q2: What makes this compound more effective against fungal cells than mammalian cells?

A: this compound exhibits selective toxicity towards fungal cells due to its higher affinity for ergosterol compared to cholesterol, the primary sterol found in mammalian cell membranes. [, ]

Q3: What is the chemical formula and molecular weight of this compound D, the major component of the this compound complex?

A: The molecular formula of this compound D is C61H82NO21, and its molecular weight is 1128.3 g/mol. [, ]

Q4: How can I differentiate this compound components using analytical techniques?

A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for separating and quantifying different components of the this compound complex. [, ] For instance, a C8 column with an acetonitrile-ammonium acetate mobile phase can effectively separate the four major components of the complex. []

Q5: What is the significance of the aromatic moiety in this compound's structure?

A: The aromatic para-aminoacetophenone moiety, derived from para-aminobenzoic acid (PABA), is a characteristic feature of aromatic polyene macrolides like this compound. [] This moiety plays a crucial role in this compound's biological activity. []

Q6: How is the biosynthesis of the aromatic moiety in this compound regulated?

A: Studies have shown that the expression of the PABA synthase gene (pabAB) in the this compound biosynthetic pathway is significantly repressed by phosphate. [, ] This suggests a regulatory mechanism involving phosphate control over the biosynthesis of the aromatic component in this compound.

Q7: Which genes are responsible for this compound biosynthesis in Streptomyces species?

A: The this compound biosynthetic gene cluster (can) has been identified and characterized in several Streptomyces species. [, ] This cluster contains genes encoding enzymes involved in various steps of this compound biosynthesis, including polyketide synthases (PKSs), a thioesterase, enzymes for macrolactone ring modification, mycosamine biosynthesis and attachment, this compound export, and regulatory proteins. []

Q8: How widespread is the this compound gene cluster among Streptomyces species?

A: Studies on Streptomyces isolates from the Trondheim fjord in Norway revealed that the this compound biosynthesis gene cluster (can) is widely distributed among these strains. [] Despite morphological diversity, these isolates shared a high degree of genetic similarity and harbored the can genes, suggesting the involvement of a mobile genetic element in the dissemination of this cluster. []

Q9: What is the role of the FscR regulatory proteins in this compound biosynthesis?

A: Four consecutive regulatory genes (fscR1-fscR4) within the this compound biosynthetic gene cluster in Streptomyces sp. FR-008 encode the FscR regulatory proteins. [] These proteins, belonging to different families of regulators, form a hierarchical network to control this compound production. [] Each FscR protein plays a critical role, and their disruption significantly affects this compound biosynthesis. []

Q10: How do environmental factors like phosphate influence this compound production?

A: Inorganic phosphate has been found to inhibit this compound biosynthesis while stimulating mycelial growth in Streptomyces griseus. [, ] This suggests a complex interplay between primary and secondary metabolism, with phosphate potentially acting as a regulator that switches the metabolic flux. [] Maintaining a specific pH and sugar concentration in the fermentation medium can also influence this compound yield. []

Q11: What are the potential medical applications of this compound?

A: this compound exhibits potent antifungal activity and has been investigated for its potential in treating various fungal infections. [, ] Due to its relatively low toxicity when administered orally, this compound has been studied for treating fungal infections of the intestinal tract. [, ] It has also shown promise in managing vaginal candidiasis. [, ]

Q12: Does this compound have any effect on the prostate gland?

A: Early observations indicated that oral administration of this compound in dogs led to a reduction in prostate gland size. [] Further investigations revealed that treatment with this compound, particularly the heptaene macrolide variant, resulted in noticeable reductions in prostate size and weight in a hamster model of prostatic hypertrophy. [] These findings suggest a potential link between this compound and prostate health, warranting further research to understand the underlying mechanisms and potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。